![molecular formula C19H21F2N5O2S B2934438 1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 898345-65-8](/img/structure/B2934438.png)
1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21F2N5O2S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
The core structure of the compound resembles that of voriconazole , a well-known antifungal agent . The difluorophenyl and triazolylmethyl groups are indicative of its potential to disrupt fungal cell membranes and metabolism. This compound could be explored for its efficacy against resistant strains of fungi, offering a new avenue for treating infections like aspergillosis and candidiasis.
Antimicrobial Activity
Thiazole derivatives, which are part of this compound’s structure, have been reported to possess significant antimicrobial properties . Research could be directed towards synthesizing variants of this compound to enhance its antimicrobial efficacy, potentially leading to the development of new classes of antibiotics.
Antitumor and Cytotoxicity
The thiazolo[3,2-b][1,2,4]triazol moiety is associated with antitumor and cytotoxic activities . This compound could be investigated for its potential to inhibit tumor growth or induce cytotoxicity in cancer cells, contributing to cancer therapy research.
Anti-inflammatory Properties
Compounds with thiazole rings have been known to exhibit anti-inflammatory effects . This compound could be studied for its potential to reduce inflammation, which is a common pathway in many chronic diseases, including arthritis and cardiovascular diseases.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
properties
IUPAC Name |
1-[(3,4-difluorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O2S/c1-2-14-23-19-26(24-14)18(28)16(29-19)15(11-3-4-12(20)13(21)9-11)25-7-5-10(6-8-25)17(22)27/h3-4,9-10,15,28H,2,5-8H2,1H3,(H2,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXFBWCGNIFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide |
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